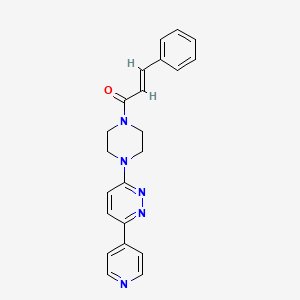

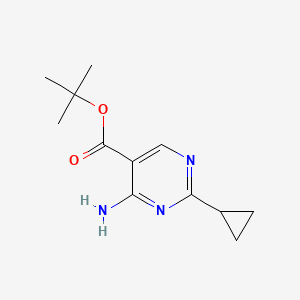

![molecular formula C14H18N2O3 B2583685 N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide CAS No. 15188-49-5](/img/structure/B2583685.png)

N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide” is a chemical compound with a complex structure . It is also known as “N- [1-CYANO-1- (3,4-DIMETHOXYPHENYL)ETHYL]-2- [ [2- (3,4-DIMETHOXYPHENYL)ETHYL] (METHYL)AMINO]-N-METHYLACETAMIDE OXALATE” with a CAS Number of 1172845-36-1 . Its linear formula is C27H35N3O9 .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a linear formula of C27H35N3O9 . More detailed structural information, including 2D or 3D representations, might be available in specialized chemical databases or software .Aplicaciones Científicas De Investigación

Oxidative Radical Cyclization

Shiho Chikaoka et al. (2003) demonstrated the use of N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide in the Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to the formation of erythrinanes. This process highlights its application in synthesizing complex organic structures, particularly in the context of natural product synthesis and derivative exploration. The study underscores the compound's utility in facilitating nucleophilic attacks during the cyclization process, offering a pathway to synthesize erythrinane derivatives, which are significant due to their biological activities (Shiho Chikaoka et al., 2003).

Anticancer Drug Synthesis

Research by Gopal Sharma et al. (2018) on the synthesis, structure, and molecular docking analysis of an anticancer drug involving this compound derivatives showcased its potential in pharmaceutical development. The study elaborates on the structural elucidation and the computational modeling study targeting the VEGFr receptor, indicating its application in designing anticancer agents with specific molecular targets. This research illuminates the compound's role in drug discovery and design, particularly in developing therapies against cancer (Gopal Sharma et al., 2018).

Chemical Synthesis and Biological Activity

A study by L. Muruganandam et al. (2013) on the synthesis, characterization, and the evaluation of antibacterial, antifungal, and anticancer activities of N-((Diphenylamino)methyl)acetamide and its metal chelates highlights the broader chemical utility and biological activity exploration of related compounds. While not directly involving this compound, this research underscores the significance of structural analogs and derivatives in biomedical research, offering insights into the compound's potential biomedical applications (L. Muruganandam et al., 2013).

Novel Synthesis Methods

The work by Liu Chang-chu (2014) on the microwave irradiation-assisted synthesis of 2,6-Dimethyl-3-aryl-4(1H)-quinolones using N-(4-Methylphenyl)acetamide, a compound structurally related to this compound, demonstrates innovative approaches to chemical synthesis. This study highlights the efficiency of using microwave irradiation in organic synthesis, providing a basis for exploring similar methods for synthesizing derivatives of this compound, potentially opening new avenues for rapid and efficient synthesis of pharmacologically relevant compounds (Liu Chang-chu, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10(17)16-14(2,9-15)8-11-5-6-12(18-3)13(7-11)19-4/h5-7H,8H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPVWERXQVTSTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

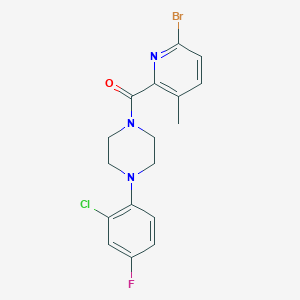

![7,9-dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583603.png)

![N,5-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2583604.png)

![2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2583605.png)

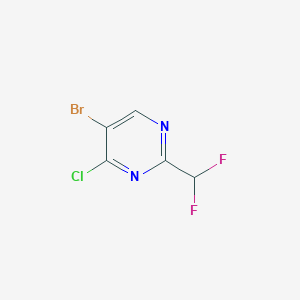

![3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583608.png)

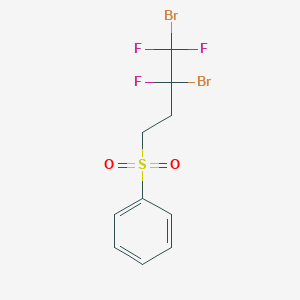

![ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2583613.png)

![2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2583614.png)

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2583617.png)

![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)

![4-[4-(4-Chlorobenzoyl)phenoxy]butanoic acid](/img/structure/B2583624.png)